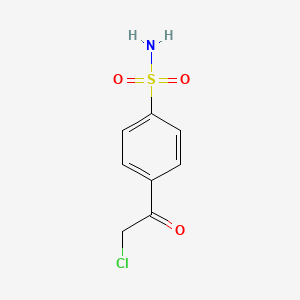

4-(2-Chloroacetyl)benzenesulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8ClNO3S |

|---|---|

Molecular Weight |

233.67 g/mol |

IUPAC Name |

4-(2-chloroacetyl)benzenesulfonamide |

InChI |

InChI=1S/C8H8ClNO3S/c9-5-8(11)6-1-3-7(4-2-6)14(10,12)13/h1-4H,5H2,(H2,10,12,13) |

InChI Key |

PNWNWMQEZFLAAU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCl)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 2 Chloroacetyl Benzenesulfonamide

Preparation of 4-(2-Chloroacetyl)benzenesulfonamide

The synthesis of this compound can be achieved through several strategic routes, each offering distinct advantages in terms of reaction conditions and starting materials.

Direct Acylation of 4-Aminobenzenesulfonamide and Analogous Anilines with Chloroacetyl Chloride

A primary and widely employed method for the synthesis of this compound involves the direct N-acylation of 4-aminobenzenesulfonamide (sulfanilamide) with chloroacetyl chloride. nih.govnih.gov This reaction is typically carried out in a suitable solvent, such as dimethylformamide (DMF) or a mixture of DMF and benzene (B151609), often at room temperature or under cooled conditions to manage the exothermic nature of the reaction. nih.goviaea.orgresearchgate.net The use of a base, such as triethylamine (B128534) or potassium carbonate, is common to neutralize the hydrogen chloride gas that is liberated during the acylation process. nih.govnih.gov

The reaction proceeds via the nucleophilic attack of the amino group of sulfanilamide (B372717) on the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the formation of the corresponding amide bond. The choice of solvent and base can influence the reaction rate and yield. For instance, using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base in tetrahydrofuran (B95107) (THF) has been reported as a facile one-pot process for this type of amidation. sphinxsai.com

Table 1: Reaction Conditions for the Synthesis of this compound via Direct Acylation

| Starting Material | Reagent | Solvent | Base | Temperature | Yield | Reference |

| 4-Aminobenzenesulfonamide | Chloroacetyl chloride | Acetone | K₂CO₃ | 0 °C to rt | - | nih.gov |

| Sulfanilamide | Chloroacetyl chloride | DMF/Benzene | Triethylamine | Ice bath | 86% | nih.gov |

| 4-Aminobenzenesulfonamide | Chloroacetyl chloride | DMF | - | Room temp | - | iaea.org |

| Substituted aniline/amino thiazole (B1198619) | Chloroacetyl chloride | THF | DBU | 0 °C to rt | 75-95% | sphinxsai.com |

Synthesis via Reaction with 4-Sulfamoyl Benzoic Acid Hydrazide

While less common for the direct synthesis of the title compound, the use of hydrazide derivatives in related syntheses is noteworthy. For instance, 4-sulfamoyl benzoic acid can be reacted with various amines and amino acids to form benzamide (B126) derivatives. nih.gov This highlights the reactivity of the carboxyl group, which could potentially be converted to a hydrazide and subsequently transformed. However, direct synthesis of this compound from a hydrazide precursor is not a prominently documented route in the reviewed literature.

Base-Catalyzed Synthesis Approaches

Base catalysis is integral to the synthesis of this compound, primarily in the context of the direct acylation method. As mentioned, bases like potassium carbonate and triethylamine are crucial for scavenging the HCl produced. nih.govnih.gov The use of DBU in THF provides an efficient, high-yield, room temperature synthesis, demonstrating the effectiveness of a strong, non-nucleophilic base in facilitating the reaction. sphinxsai.com The selection of the base and solvent system is a critical parameter that can be optimized to improve reaction efficiency and product isolation.

Diverse Derivatization Strategies Employing this compound as a Precursor

The presence of the reactive α-chloroacetyl group makes this compound an exceptionally useful building block for the synthesis of more complex molecules, particularly heterocyclic systems.

Construction of Novel Heterocyclic Systems

The electrophilic nature of the carbon atom bearing the chlorine atom, coupled with the adjacent carbonyl group, facilitates a variety of cyclization reactions with appropriate nucleophiles.

A significant application of this compound is in the synthesis of thiazole and thiazolidinone derivatives, which are known to possess a wide range of biological activities. nih.gov

The synthesis of thiazole derivatives often involves the reaction of this compound with a thiourea (B124793) or a substituted thiourea. The reaction proceeds through an initial nucleophilic substitution of the chlorine atom by the sulfur of the thiourea, followed by an intramolecular cyclization and dehydration to form the thiazole ring. nih.gov

Thiazolidinone derivatives , specifically 4-thiazolidinones, can be synthesized by reacting this compound with ammonium (B1175870) thiocyanate (B1210189) in a suitable solvent like ethanol (B145695), followed by refluxing. nih.goviaea.org This reaction leads to the formation of an intermediate isothiocyanate, which then undergoes cyclization. The resulting 4-thiazolidinone (B1220212) ring is a valuable scaffold in medicinal chemistry. nih.gov Further derivatization at the 5-position of the thiazolidinone ring can be achieved through Knoevenagel condensation with various aldehydes. nih.govnih.gov

Table 2: Synthesis of Thiazole and Thiazolidinone Derivatives

| Precursor | Reagent(s) | Product Type | Key Reaction | Reference |

| This compound | Thiourea/Substituted thioureas | Thiazole | Cyclization | nih.gov |

| This compound | Ammonium thiocyanate | 4-Thiazolidinone | Cyclization | nih.goviaea.org |

| 4-(4-Oxo-4,5-dihydrothiazol-2-ylamino)benzenesulfonamide | Aromatic aldehydes | 5-substituted-4-thiazolidinone | Knoevenagel condensation | nih.gov |

These synthetic strategies underscore the importance of this compound as a versatile intermediate. The ability to readily access this compound and subsequently utilize it in the construction of complex heterocyclic systems makes it a valuable tool for chemists in the exploration of new chemical space.

Formation of Oxadiazole Rings

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives from this compound can be achieved through multi-step sequences. A common strategy involves the reaction of the α-haloketone with hydrazide derivatives. For instance, treatment of this compound with semicarbazide (B1199961) or thiosemicarbazide (B42300) initially forms a semicarbazone or thiosemicarbazone intermediate. Subsequent oxidative cyclization of this intermediate, often mediated by reagents like iodine, leads to the formation of the 2-amino-1,3,4-oxadiazole ring. organic-chemistry.orgjchemrev.com This process transforms the chloroacetyl moiety into a five-membered heterocyclic ring appended to the benzenesulfonamide (B165840) core. The 1,3,4-oxadiazole ring is a well-known pharmacophore found in numerous medicinally important compounds. nih.govwikipedia.org

Another approach involves converting the chloroacetyl group into a hydrazone by reacting it with a suitable acylhydrazide. This intermediate can then undergo dehydrative cyclization, often under acidic or thermal conditions, to yield a 2,5-disubstituted 1,3,4-oxadiazole. The substituents on the final oxadiazole ring can be modulated by the choice of the acylhydrazide used in the initial step. jchemrev.com

Table 1: Representative Reaction for 1,3,4-Oxadiazole Synthesis

| Reactant 1 | Reactant 2 | Key Intermediate | Product |

|---|

Generation of Pyrimidine (B1678525) and Thiopyrimidine Analogs

The α-chloroacetyl group of this compound serves as a key synthon for building pyrimidine and thiopyrimidine rings. These six-membered heterocycles are fundamental components of nucleic acids and are prevalent in a wide array of pharmacologically active molecules. nih.gov A versatile method for their synthesis is the reaction of a 1,3-dielectrophilic component with urea (B33335) or thiourea.

In a typical synthesis, this compound can be reacted with thiourea in the presence of a base. nih.gov This reaction can proceed via different pathways, but a common route involves the initial formation of an intermediate that subsequently cyclizes to form a thiopyrimidine derivative. Often, a second carbonyl-containing compound is required to complete the six-membered ring, in a manner analogous to the Biginelli or Hantzsch reaction. For example, co-condensation with an aldehyde or β-ketoester can provide the remaining carbon atoms for the pyrimidine skeleton. jetir.org The reaction of ethyl cyanoacetate (B8463686) with thiourea is a well-established method for producing thiopyrimidines, and similar principles can be applied using the chloroacetylbenzenesulfonamide as the ketone component. google.com

Table 2: General Scheme for Thiopyrimidine Synthesis

| Reagent 1 | Reagent 2 | Reagent 3 | Resulting Heterocycle |

|---|---|---|---|

| This compound | Thiourea | β-ketoester | Substituted (4-sulfamoylphenyl)thiopyrimidine |

Development of Pyrazoline and Azetidinone Scaffolds

Pyrazoline Scaffolds: Pyrazolines are five-membered nitrogen-containing heterocycles that can be readily synthesized from this compound. The most prevalent synthetic route involves a two-step process. First, the ketone of the chloroacetyl group undergoes a Claisen-Schmidt condensation with an aromatic or heteroaromatic aldehyde. This reaction, typically base-catalyzed, forms an α,β-unsaturated ketone intermediate, commonly known as a chalcone (B49325). This chalcone, bearing the benzenesulfonamide moiety, is the key precursor for the pyrazoline ring. researchgate.net

In the second step, the chalcone intermediate is treated with a hydrazine (B178648) derivative, such as hydrazine hydrate (B1144303) or phenylhydrazine, in a suitable solvent like ethanol or acetic acid. windows.netnih.gov The hydrazine undergoes a cyclocondensation reaction with the α,β-unsaturated system to yield the final pyrazoline derivative. The nature of the substituents on the resulting pyrazoline ring can be systematically varied by changing the aldehyde in the first step and the hydrazine derivative in the second. researchgate.netnih.gov

Azetidinone Scaffolds: Azetidin-2-ones, also known as β-lactams, are four-membered cyclic amides famous for their presence in penicillin and cephalosporin (B10832234) antibiotics. A primary method for their synthesis is the [2+2] cycloaddition between a Schiff base (imine) and a ketene (B1206846). To apply this to this compound, the ketone group is first condensed with a primary amine (aromatic or aliphatic) to form the corresponding Schiff base. nih.gov

This Schiff base intermediate is then reacted with chloroacetyl chloride in the presence of a tertiary amine base, such as triethylamine (Et₃N), in an inert solvent like dioxane or dichloromethane. rjptonline.orgdoi.org The triethylamine dehydrohalogenates the chloroacetyl chloride to generate a highly reactive ketene in situ, which then undergoes a cycloaddition reaction with the C=N bond of the Schiff base to construct the four-membered azetidinone ring. core.ac.uk This method allows for the introduction of diverse substituents on the azetidinone ring, originating from the primary amine and the acyl chloride used.

Integration into Quinoline (B57606) Conjugates

The synthesis of hybrid molecules that conjugate the this compound scaffold with a quinoline moiety is a straightforward process leveraging the electrophilicity of the chloroacetyl group. Quinoline derivatives are of significant interest due to their presence in numerous natural products and synthetic compounds with diverse biological activities. nih.govresearchgate.net

A direct and efficient method to create these conjugates is through a nucleophilic substitution reaction. In this approach, an amino-substituted quinoline is reacted with this compound. The amino group of the quinoline acts as a nucleophile, attacking the carbon atom bearing the chlorine and displacing it via an SN2 mechanism. This reaction is typically carried out in a polar aprotic solvent, such as DMF or acetonitrile (B52724), and may be facilitated by the addition of a non-nucleophilic base to scavenge the HCl byproduct. This synthetic strategy effectively links the benzenesulfonamide and quinoline fragments through a stable amino-keto bridge, yielding a novel molecular entity. nih.gov

Amidation and Other Nucleophilic Displacement Reactions

The chloroacetyl group in this compound is a potent electrophile, making it highly susceptible to reactions with a wide range of nucleophiles. The chlorine atom is an excellent leaving group, readily displaced in SN2 reactions. This reactivity allows for the facile introduction of various functional groups.

The reaction with amines, often referred to as amidation or more accurately N-alkylation in this context, is a prominent example. Primary and secondary amines react readily with this compound to yield the corresponding α-amino ketone derivatives. researchgate.netnih.gov Other nucleophiles such as thiols (to form thioethers) and alcohols or phenols (to form ethers) can also be employed, further highlighting the synthetic utility of this starting material. These displacement reactions are fundamental for building more complex molecules from this versatile sulfonamide platform. core.ac.uk

Strategic Incorporation of Varied Amine Moieties

Building upon the general principle of nucleophilic displacement, the strategic incorporation of diverse amine moieties is a key method for creating libraries of novel benzenesulfonamide derivatives. The reaction of this compound with various primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines, proceeds efficiently to afford a wide array of N-substituted α-aminoketones.

For example, reaction with cyclic amines like piperidine (B6355638) or morpholine, or with aromatic amines such as aniline, provides derivatives with distinct structural and electronic properties. This synthetic flexibility is crucial in fields like drug discovery, where subtle changes in molecular structure can lead to significant differences in biological activity. researchgate.net The reaction conditions are generally mild, often requiring simple stirring at room temperature or gentle heating in a suitable solvent.

Table 3: Examples of Nucleophilic Substitution with Various Amines

| Amine Nucleophile | Product Structure | Product Name |

|---|---|---|

| Piperidine | 4-(2-(Piperidin-1-yl)acetyl)benzenesulfonamide | 4-(2-(Piperidin-1-yl)acetyl)benzenesulfonamide |

| Morpholine | 4-(2-Morpholinoacetyl)benzenesulfonamide | 4-(2-Morpholinoacetyl)benzenesulfonamide |

Analytical Characterization Techniques for Structural Elucidation

The structural confirmation of compounds synthesized from this compound relies on a combination of modern spectroscopic techniques. These methods provide unambiguous evidence for the formation of the target molecules.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify key functional groups. The spectra of all derivatives will show characteristic absorption bands for the sulfonamide group (S=O stretching around 1370 and 1140 cm⁻¹) and the N-H group (stretching near 3300 cm⁻¹). mdpi.comresearchgate.net The formation of new products is confirmed by the appearance of new, characteristic peaks. For instance, the formation of an azetidinone is confirmed by a strong carbonyl (C=O) absorption for the β-lactam ring around 1712-1782 cm⁻¹. doi.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for detailed structural analysis. nih.gov

¹H NMR: The spectrum of the starting material shows a characteristic singlet for the two methylene (B1212753) protons (–CH₂Cl) of the chloroacetyl group. In the products, this signal is shifted or replaced. For example, in an amino ketone derivative, these protons will appear as a singlet at a different chemical shift, and new signals corresponding to the protons of the introduced amine moiety will be visible. For heterocyclic products like pyrazolines, new signals for the non-aromatic ring protons appear, often as complex multiplets (e.g., doublets of doublets). doi.org

¹³C NMR: This technique confirms the carbon framework of the molecule. The formation of new rings or the addition of new substituents results in the appearance of new signals at predictable chemical shifts.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds, which serves as a primary confirmation of their identity. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. nist.govnih.govnih.gov

Table 4: Key Analytical Data for Characterizing Derivatives

| Derivative Class | Key IR Bands (cm⁻¹) | Characteristic ¹H NMR Signals (δ ppm) | Mass Spec Confirmation |

|---|---|---|---|

| Oxadiazole | ~1650 (C=N), ~1550 (C=C) | Aromatic/heterocyclic protons (7.0-9.0) | Molecular ion peak corresponding to cyclized product |

| Thiopyrimidine | ~1620 (C=N), ~1200 (C=S) | Aromatic/heterocyclic protons, new singlet for pyrimidine H | Molecular ion peak corresponding to cyclized product |

| Pyrazoline | ~1600 (C=N) | Protons of pyrazoline ring (often dd at ~3.2 and ~3.8), CH at ~5.5 | Molecular ion peak corresponding to cyclized product |

| Azetidinone | ~1750 (Lactam C=O) | Doublets for CH protons of the lactam ring (~4.5 and ~5.8) doi.org | Molecular ion peak corresponding to cyclized product |

| Amine Adduct | ~3400 (Amine N-H, if secondary) | Singlet for -COCH₂N-, signals for new amine moiety | Molecular ion peak corresponding to substitution product |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the methylene protons of the chloroacetyl group. The protons on the benzene ring, being in a para-substituted system, would likely appear as two sets of doublets (an AA'BB' system) in the aromatic region (typically δ 7.0-8.5 ppm). The methylene protons adjacent to the carbonyl group and the chlorine atom would resonate as a singlet in the range of δ 4.0-5.0 ppm. The protons of the sulfonamide group (-SO₂NH₂) would likely appear as a broad singlet. For comparison, in the related compound 4-chloro-N-phenylbenzenesulfonamide, the aromatic protons are observed in the range of δ 7.08-7.72 ppm. rsc.org

¹³C NMR Spectroscopy: The carbon NMR spectrum would show characteristic signals for the carbonyl carbon, the methylene carbon, and the aromatic carbons. The carbonyl carbon (C=O) is expected to appear significantly downfield, typically in the range of δ 165-175 ppm. The methylene carbon (-CH₂Cl) would likely be found around δ 40-50 ppm. The aromatic carbons would display signals in the δ 120-150 ppm region, with their exact shifts influenced by the electron-withdrawing nature of the sulfonamide and chloroacetyl groups. For instance, in 4-chloro-N-(4-methoxyphenyl)benzenesulfonamide, the aromatic carbons resonate between δ 114.6 and 158.2 ppm. rsc.org

There is no fluorine atom in this compound, therefore ¹⁹F NMR spectroscopy is not applicable.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~8.0-8.2 | d | Aromatic (ortho to -SO₂NH₂) |

| ¹H | ~7.8-8.0 | d | Aromatic (ortho to -C(O)CH₂Cl) |

| ¹H | ~4.5 | s | -CH₂Cl |

| ¹H | Broad s | s | -SO₂NH₂ |

| ¹³C | ~168 | s | C=O |

| ¹³C | ~145 | s | Aromatic (C-SO₂) |

| ¹³C | ~140 | s | Aromatic (C-C(O)) |

| ¹³C | ~129 | d | Aromatic CH |

| ¹³C | ~128 | d | Aromatic CH |

| ¹³C | ~45 | t | -CH₂Cl |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the N-H, C=O, S=O, and C-Cl bonds.

The N-H stretching vibrations of the sulfonamide group are expected to appear as two bands in the region of 3400-3200 cm⁻¹. The sharp and intense absorption band for the carbonyl (C=O) stretching of the ketone is anticipated around 1680-1700 cm⁻¹. The characteristic asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) group would be observed in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The presence of the C-Cl bond would be indicated by a stretching vibration in the fingerprint region, typically between 800 and 600 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region. For comparison, the FT-IR spectrum of the related compound 4-methyl-N-(4-propionyl-phenyl)-benzenesulfonamide shows characteristic bands at 3207 cm⁻¹ (N-H), 1710 cm⁻¹ (C=O), and 1365, 1159 cm⁻¹ (SO₂). ripublication.com

Table 2: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| N-H (sulfonamide) | 3400-3200 | Stretching |

| C-H (aromatic) | 3100-3000 | Stretching |

| C=O (ketone) | 1700-1680 | Stretching |

| C=C (aromatic) | 1600-1450 | Stretching |

| S=O (sulfonyl) | 1350-1300 (asymmetric) | Stretching |

| S=O (sulfonyl) | 1160-1120 (symmetric) | Stretching |

| C-N | 1300-1200 | Stretching |

| C-Cl | 800-600 | Stretching |

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula. Electrospray Ionization (ESI) is a soft ionization technique often used for polar molecules like sulfonamides, which allows for the detection of the molecular ion with minimal fragmentation.

For this compound (C₈H₈ClNO₃S), the exact mass can be calculated. The ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, depending on the ionization mode. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion peak would be observed, with the M+2 peak being approximately one-third the intensity of the M peak. For instance, the mass spectrum of benzenesulfonamide shows a clear molecular ion peak at m/z 157. researchgate.net

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₈H₈ClNO₃S |

| Monoisotopic Mass | 232.9913 g/mol |

| [M+H]⁺ (ESI-MS) | 233.9991 |

| [M-H]⁻ (ESI-MS) | 231.9835 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been specifically reported in the provided search results, the structures of related sulfonamides offer insights into its likely conformation.

For example, the crystal structure of 4-chloro-N-(2-chlorobenzoyl)benzenesulfonamide reveals a twisted conformation at the sulfur atom and specific torsion angles. nih.gov Similarly, the crystal structure of 4-chloro-N-(2-chlorophenyl)benzenesulfonamide shows inversion dimers linked by N-H···O hydrogen bonds. nih.govresearchgate.net It is plausible that this compound would also exhibit intermolecular hydrogen bonding involving the sulfonamide N-H and the carbonyl oxygen, leading to the formation of supramolecular assemblies in the crystal lattice.

Table 4: Predicted Crystallographic Parameters for this compound (based on analogs)

| Parameter | Predicted Information |

|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) is common for such molecules |

| Key Intermolecular Interactions | N-H···O hydrogen bonds between sulfonamide and carbonyl groups |

Chromatographic Purity and Reaction Monitoring (Thin Layer Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are essential for monitoring the progress of a reaction and for assessing the purity of the final product.

Thin Layer Chromatography (TLC): TLC is a simple and rapid method for qualitatively monitoring a reaction. In the synthesis of this compound, TLC would be used to track the consumption of the starting materials and the formation of the product. nih.gov A suitable mobile phase, likely a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, would be developed to achieve good separation between the starting materials, intermediates, and the final product. The spots on the TLC plate can be visualized under UV light or by using a staining agent.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the quantitative analysis of purity and for preparative separations. A reversed-phase HPLC method would be appropriate for this compound. sielc.comwu.ac.thsielc.com A C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol (B129727) and water, often with a small amount of acid (like formic or acetic acid) to improve peak shape, would likely provide good separation. The purity of the compound would be determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Table 5: Typical Chromatographic Conditions for Analysis of Benzenesulfonamide Derivatives

| Technique | Stationary Phase | Mobile Phase (Example) | Detection |

|---|---|---|---|

| TLC | Silica gel 60 F₂₅₄ | Hexane:Ethyl Acetate (e.g., 7:3 v/v) | UV light (254 nm) |

| HPLC | Reversed-phase C18 | Acetonitrile:Water gradient | UV detector (e.g., 254 nm) |

Elemental Microanalysis for Compositional Verification

Elemental microanalysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound. The experimentally determined percentages should be in close agreement with the theoretically calculated values for the proposed structure. For this compound (C₈H₈ClNO₃S), the theoretical elemental composition can be calculated as follows:

Table 6: Elemental Analysis Data for C₈H₈ClNO₃S

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 41.12 |

| Hydrogen (H) | 3.45 |

| Chlorine (Cl) | 15.17 |

| Nitrogen (N) | 5.99 |

| Oxygen (O) | 20.54 |

| Sulfur (S) | 13.73 |

The experimental values obtained for a pure sample of this compound are expected to be within ±0.4% of these theoretical values, which is a standard criterion for purity. For instance, the elemental analysis of 4-chloro-N-(4-methoxyphenyl)benzenesulfonamide showed values that were in close agreement with the calculated percentages. rsc.org

Exploration of Biological Activities and Molecular Mechanisms of 4 2 Chloroacetyl Benzenesulfonamide and Its Derivatives

Enzyme Inhibition Profiles

Derivatives of 4-(2-chloroacetyl)benzenesulfonamide have been a focal point of research due to their potential as enzyme inhibitors. The primary scaffold, a benzenesulfonamide (B165840), is a well-established zinc-binding group, making it a privileged structure for targeting metalloenzymes. The chloroacetyl group provides a reactive center that can be modified to create a diverse library of compounds with varied biological activities.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov The inhibition of specific CA isoforms has emerged as a significant therapeutic strategy for various diseases. Benzenesulfonamide-based compounds are classic CA inhibitors (CAIs). nih.gov

The transmembrane isoforms, Carbonic Anhydrase IX (CA IX) and Carbonic Anhydrase XII (CA XII), are overexpressed in many types of tumors and contribute to the acidic microenvironment that promotes cancer progression, making them key therapeutic targets. nih.govdrugbank.com Derivatives of benzenesulfonamide have demonstrated potent and selective inhibition against these tumor-associated isoforms.

Research has shown that modifying the core benzenesulfonamide structure can lead to highly effective inhibitors of CA IX and XII. For instance, a series of 4-(1,2,3-triazol-1-yl)-benzenesulfonamides, synthesized via click chemistry, were found to be low nanomolar to subnanomolar inhibitors of these isoforms. nih.gov The inhibition constants (Kᵢ) for these derivatives ranged from 1.5 to 38.9 nM against hCA IX and 0.8 to 12.4 nM against hCA XII. nih.gov In some cancers, the co-expression of CA IX and CA XII suggests that dual inhibition of both isoforms may be a necessary therapeutic approach. google.com

One study reported an amino thiazole-based coumarin (B35378) benzenesulfonamide derivative with a potent inhibitory activity against hCA IX, showing a Kᵢ value of 25.04 nM, which is comparable to the standard inhibitor Acetazolamide (B1664987) (Kᵢ of 25 nM). nih.gov The same compound also exhibited strong inhibition of hCA XII with a Kᵢ of 3.94 nM. nih.gov The development of such compounds highlights the potential for creating highly selective inhibitors targeting cancerous tissues while sparing healthy ones. drugbank.com

Table 1: Inhibition of Tumor-Associated Carbonic Anhydrases (CA IX & CA XII) by Benzenesulfonamide Derivatives

| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) Range | Reference |

|---|---|---|---|

| 4-(1,2,3-triazol-1-yl)-benzenesulfonamides | hCA IX | 1.5 - 38.9 nM | nih.gov |

| 4-(1,2,3-triazol-1-yl)-benzenesulfonamides | hCA XII | 0.8 - 12.4 nM | nih.gov |

| Amino thiazole (B1198619) based coumarin benzenesulfonamide | hCA IX | 25.04 nM | nih.gov |

The cytosolic isoforms, CA I and CA II, are ubiquitously expressed and involved in normal physiological functions. While often considered off-targets in cancer therapy, their inhibition is relevant for other conditions like glaucoma. ebi.ac.uk Benzenesulfonamide derivatives typically show moderate to high inhibitory activity against these isoforms.

For example, a series of 4-(1,2,3-triazol-1-yl)-benzenesulfonamides demonstrated moderate inhibition against hCA I and hCA II, with Kᵢ values ranging from 41.5 to 1500 nM and 30.1 to 755 nM, respectively. nih.gov This indicates a degree of selectivity for the tumor-associated isoforms (CA IX and XII) over the cytosolic ones. nih.gov Similarly, other studies on benzenesulfonamide derivatives have consistently shown nanomolar inhibitory activity against hCA I and II. tandfonline.com The affinity of these compounds for CA II has been confirmed using various techniques, including fluorescent thermal shift assays and stopped-flow assays. nih.gov

Table 2: Inhibition of Cytosolic Carbonic Anhydrases (CA I & CA II) by Benzenesulfonamide Derivatives

| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) Range | Reference |

|---|---|---|---|

| 4-(1,2,3-triazol-1-yl)-benzenesulfonamides | hCA I | 41.5 - 1500 nM | nih.gov |

The primary mechanism of inhibition for sulfonamide-based compounds involves the coordination of the sulfonamide group to the zinc ion (Zn²⁺) located in the active site of the carbonic anhydrase enzyme. nih.govnih.gov This interaction is crucial for the inhibitory effect. The deprotonated sulfonamide (SO₂NH⁻) group displaces a water molecule or hydroxide (B78521) ion bound to the zinc, effectively blocking the catalytic activity of the enzyme. nih.gov

Structural studies, including X-ray crystallography, have provided detailed insights into these interactions. The sulfonamide's nitrogen atom coordinates with the Zn²⁺ ion. nih.gov Additionally, the oxygen atoms of the sulfonamide group form hydrogen bonds with the backbone nitrogen of the active site residue Threonine 199 (Thr199). nih.gov The "tail" portion of the inhibitor, which is the part of the molecule other than the zinc-binding sulfonamide group, extends into the active site cavity and forms further interactions with amino acid residues. nih.gov For instance, a chlorine substituent on the benzene (B151609) ring can occupy a hydrophobic pocket formed by residues such as Valine 121, Leucine 141, and Valine 143, which helps to orient the inhibitor within the active site. nih.gov These interactions are critical for determining the inhibitor's potency and isoform selectivity.

In addition to their activity against human CAs, benzenesulfonamide derivatives have been investigated as inhibitors of bacterial carbonic anhydrases, presenting a potential strategy for developing novel antimicrobial agents. nih.govtandfonline.com The inhibition of CAs in pathogenic microorganisms can interfere with their growth and pathogenicity. nih.gov

Studies have demonstrated that benzenesulfonamide derivatives can effectively inhibit carbonic anhydrases from bacteria such as Vibrio cholerae. tandfonline.com In one study, derivatives of 4-hydroxycoumarin (B602359) sulfonamides showed antibacterial activity against various Gram-positive and Gram-negative bacteria. nih.gov Furthermore, newly synthesized thiazol-4-one-benzenesulfonamide derivatives displayed significant anti-biofilm activity against Staphylococcus aureus and Klebsiella pneumoniae. nih.gov These findings suggest that the benzenesulfonamide scaffold is a promising starting point for the development of new antibacterial agents targeting bacterial CAs.

Inhibition of Receptor Tyrosine Kinases

Receptor tyrosine kinases (RTKs) are cell surface receptors that play a pivotal role in regulating critical cellular processes, and their dysregulation is a hallmark of many cancers. nih.gov Targeted inhibition of RTKs is a major focus of modern cancer therapy. researchgate.net Benzenesulfonamide analogs have been identified as promising kinase inhibitors, expanding their therapeutic potential beyond CA inhibition. nih.gov

Specifically, derivatives of benzenesulfonamide have been investigated for their ability to inhibit the Tropomyosin receptor kinase (Trk) family, particularly TrkA, which is overexpressed in various cancers, including glioblastoma. nih.gov The binding of a ligand to TrkA activates downstream signaling pathways like Ras/MAP Kinase and PI3 Kinase, which are linked to cancer cell growth and survival. nih.gov Certain benzenesulfonamide derivatives have shown the ability to bind to the active site of TrkA, suggesting they could function as anti-glioblastoma agents by inducing cancer cell death. nih.gov This dual-targeting potential, inhibiting both CAs and RTKs like VEGFR-2, represents an innovative approach in anticancer drug design. researchgate.net

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. nih.govnih.govfrontiersin.org The inhibition of the VEGF/VEGFR-2 signaling pathway is a well-established strategy in anti-cancer therapy. nih.govfrontiersin.org Derivatives of benzenesulfonamide have been identified as potent inhibitors of VEGFR-2.

Research has shown that certain thiazole derivatives incorporating a benzenesulfonamide moiety exhibit significant VEGFR-2 inhibitory activity. For instance, compound 4c , a thiazole derivative, demonstrated an IC₅₀ value of 0.15 µM against the VEGFR-2 enzyme, a potency comparable to the well-known inhibitor Sorafenib (IC₅₀ = 0.059 µM). mdpi.com This finding highlights the potential of these compounds to disrupt the signaling cascade that leads to endothelial cell proliferation and migration, thereby inhibiting angiogenesis. nih.govfrontiersin.orgmdpi.com

Furthermore, studies on bis( nih.govquora.comtandfonline.comtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives have revealed potent VEGFR-2 inhibition. nih.gov The inhibitory activity of these compounds is influenced by the nature of the substitution on the aromatic hydrophobic moieties. nih.gov For example, amide derivatives with a 2,5-dichloro substitution showed the highest potency. nih.gov Molecular docking studies suggest that these inhibitors can effectively bind to the hinge region and the DFG motif of the VEGFR-2 active site. nih.gov

Interactive Table: VEGFR-2 Inhibitory Activity of Selected Sulfonamide Derivatives

| Compound | Description | IC₅₀ (nM) against VEGFR-2 | Reference |

|---|---|---|---|

| 23j | 2,5-dichloro amide derivative of bis( nih.govquora.comtandfonline.comtriazolo)[4,3-a:3',4'-c]quinoxaline | 3.7 | nih.gov |

| 23l | 2-hydroxy amide derivative of bis( nih.govquora.comtandfonline.comtriazolo)[4,3-a:3',4'-c]quinoxaline | 5.8 | nih.gov |

| 23n | 2-hydroxy-4-nitro amide derivative of bis( nih.govquora.comtandfonline.comtriazolo)[4,3-a:3',4'-c]quinoxaline | 7.4 | nih.gov |

| 23i | 4-chloro amide derivative of bis( nih.govquora.comtandfonline.comtriazolo)[4,3-a:3',4'-c]quinoxaline | 9.4 | nih.gov |

| Sorafenib | Standard VEGFR-2 inhibitor | 3.12 | nih.gov |

| Compound 4c | Thiazole derivative | 150 | mdpi.com |

Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. nih.govnih.gov Dysregulation of EGFR signaling is a common feature in many cancers, making it a prime target for therapeutic intervention. nih.gov Benzenesulfonamide derivatives have emerged as effective EGFR inhibitors. nih.govnih.gov

A series of novel N-(substituted)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-yl)thio)acetamide derivatives have been synthesized and evaluated for their cytotoxic and EGFR inhibitory effects. nih.gov Several of these compounds displayed high activity against the A549 lung cancer cell line, with IC₅₀ values in the low micromolar range. nih.gov Notably, compound 12 from this series exhibited the highest dual inhibitory activity against both EGFR and HER2, with IC₅₀ values of 0.06 µM and 0.30 µM, respectively. nih.gov Molecular modeling studies have indicated that these compounds bind effectively within the active site of EGFR. nih.gov

Further research into benzo[g]quinazoline (B13665071) derivatives bearing a benzenesulfonamide moiety has identified compounds with potent dual EGFR/HER2 inhibitory activity. nih.gov These compounds demonstrated IC₅₀ values ranging from 0.64 to 1.81 µM for EGFR and 1.13 to 2.21 µM for HER2. nih.gov The most potent compound in this series, compound 17 , was found to induce cell cycle arrest at the G2/M phase. nih.gov

Additionally, sulfadiazine (B1682646) derivatives have been designed as dual inhibitors of both wild-type EGFR (EGFRWT) and the resistant mutant EGFRT790M. rsc.org Compound 12 from this class was identified as a highly potent inhibitor with IC₅₀ values of 14.5 nM and 35.4 nM against EGFRWT and EGFRT790M, respectively. rsc.org

Interactive Table: EGFR Inhibitory Activity of Selected Benzenesulfonamide Derivatives

| Compound | Target(s) | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 12 (benzo[g]quinazoline) | EGFR | 0.06 | nih.gov |

| Compound 12 (benzo[g]quinazoline) | HER2 | 0.30 | nih.gov |

| Compound 17 (benzo[g]quinazoline) | EGFR | 0.64 - 1.81 (range for series) | nih.gov |

| Compound 17 (benzo[g]quinazoline) | HER2 | 1.13 - 2.21 (range for series) | nih.gov |

| Compound 12 (sulfadiazine derivative) | EGFRWT | 0.0145 | rsc.org |

| Compound 12 (sulfadiazine derivative) | EGFRT790M | 0.0354 | rsc.org |

Modulation of DNA Topoisomerase Activity

DNA topoisomerases are essential enzymes that regulate the topology of DNA, playing a critical role in DNA replication, transcription, and repair. mdpi.com These enzymes are validated targets for anticancer drugs. mdpi.comnih.gov Certain derivatives containing the benzenesulfonamide scaffold have shown potential as topoisomerase inhibitors.

For instance, novel benzoxanthone derivatives have been synthesized and evaluated for their ability to inhibit topoisomerases I and II. nih.gov Compound 9 from this series demonstrated dual inhibitory activity against both enzymes, with its inhibition of topoisomerase I being comparable to the standard drug camptothecin. nih.gov Another compound, 19 , showed selective inhibition of topoisomerase II. nih.gov While not direct derivatives of this compound, these findings suggest the potential for developing benzenesulfonamide-based topoisomerase inhibitors.

Similarly, benzimidazole (B57391) derivatives have been investigated as topoisomerase inhibitors, highlighting the versatility of scaffolds that can be combined with the sulfonamide group to target these enzymes. researchgate.net The mechanism of these inhibitors often involves stabilizing the enzyme-DNA complex, leading to DNA strand breaks and ultimately cell death. mdpi.com

Inhibition of Phosphodiesterase-5

Phosphodiesterase-5 (PDE5) is an enzyme that plays a crucial role in the nitric oxide/cGMP signaling pathway by hydrolyzing cyclic guanosine (B1672433) monophosphate (cGMP). nih.govnih.gov PDE5 inhibitors, such as sildenafil (B151), are well-known for their therapeutic effects in various conditions. nih.govnih.govyoutube.com

The chemical structure of many PDE5 inhibitors incorporates a sulfonamide group. nih.gov For example, sildenafil and its derivatives feature a pyrazolopyrimidinone (B8486647) core with a sulfonamide moiety. nih.gov Structure-activity relationship studies have shown that the sulfonamide group is important for the inhibitor's affinity, interacting with key residues in the active site of PDE5. nih.gov While these are not direct derivatives of this compound, the presence and importance of the sulfonamide group in potent PDE5 inhibitors suggest a potential avenue for designing new inhibitors based on the benzenesulfonamide scaffold.

Targeting Serum Glucocorticoid-regulated Kinase 1 (SGK1)

Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase involved in various cellular processes, including cell proliferation and apoptosis. nih.gov Overexpression of SGK1 is associated with several diseases, making it an attractive therapeutic target. nih.gov

Research has identified novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anticancer agents that target SGK1. researchgate.net One compound from this class, compound 8b , which features a (4-(piperazin-1-yl)phenyl)amino substitution, displayed significant anticancer efficacy and was found to target SGK1. researchgate.net This was confirmed through molecular docking and cellular thermal shift assays. researchgate.net

Furthermore, in silico screening has led to the discovery of thioxodihydropyrimidine-4,6-dione analogs as SGK1 inhibitors. researchgate.net These findings indicate that the benzenesulfonamide scaffold can be incorporated into molecules designed to inhibit SGK1, offering a potential therapeutic strategy for diseases where SGK1 is overexpressed. researchgate.netnih.gov

Inhibition of Bacterial DNA Gyrase and Topoisomerase II

Bacterial DNA gyrase and topoisomerase II are essential enzymes for bacterial survival, responsible for managing DNA supercoiling during replication. nih.govnih.gov These enzymes are validated targets for antibiotics. nih.govnih.gov Sulfonamide derivatives have been shown to inhibit these enzymes.

Novel sulfonamide derivatives have demonstrated inhibitory activity against the DNA gyrase of both mycobacterial and staphylococcal origin. tandfonline.com For example, a ciprofloxacin (B1669076) analogue containing a sulfonamide moiety was an active inhibitor in a DNA supercoiling assay with an IC₅₀ of 7.41 μM. tandfonline.com Molecular modeling studies suggest that the sulfamoyl moiety provides additional beneficial interactions with amino acid residues in the enzyme's active site. tandfonline.com

More recently, a new class of allosteric inhibitors of DNA gyrase based on an isoquinoline (B145761) sulfonamide scaffold has been discovered. nih.gov These inhibitors are active against fluoroquinolone-resistant bacteria and work through a novel mechanism, binding to a hydrophobic pocket in the GyrA subunit of the enzyme. nih.gov

Antimicrobial Spectrum and Efficacy

Derivatives of this compound have demonstrated notable potential as antimicrobial agents, with studies investigating their activity against a range of pathogenic bacteria and fungi.

Antibacterial Activity Against Gram-Positive Organisms

The antibacterial prowess of benzenesulfonamide derivatives has been evaluated against several Gram-positive bacteria, including the notorious pathogen Staphylococcus aureus and the soil-dwelling bacterium Bacillus subtilis.

N-benzenesulfonyl derivatives of 1,2,3,4-tetrahydroquinoline (B108954) (THQ), which combine the benzenesulfonyl group with a heterocyclic compound, have been a subject of study. The minimum inhibitory concentration (MIC) of a benzenesulfonyl-THQ derivative was found to be 200 µg/mL for both Staphylococcus aureus ATCC 29213 and a methicillin-resistant S. aureus (MRSA) strain, ATCC 43300. conicet.gov.ar

Furthermore, aryl thiazolone-benzenesulfonamide derivatives have been synthesized and assessed for their antibacterial properties. Notably, compounds 4e, 4g, and 4h exhibited significant inhibition against S. aureus at a concentration of 50 μg/mL, with inhibition percentages of 80.69%, 69.74%, and 68.30%, respectively, compared to the 99.2% inhibition by the control antibiotic, ciprofloxacin. nih.gov

Research into mixed ligand complexes has also shown promise. A Co(II) complex demonstrated high activity against Gram-positive bacterial strains, with mean inhibition zones of 30.3 ± 0.6 mm for Staphylococcus aureus and 25.7 ± 0.6 mm for Bacillus subtilis. researchgate.net While not direct derivatives of this compound, these findings highlight the potential of related structures.

The Bacillus subtilis group of bacteria are themselves producers of a wide array of antimicrobial compounds, some of which are active against Gram-positive bacteria like Staphylococcus simulans and other Bacillus species. nih.gov

Table 1: Antibacterial Activity of Benzenesulfonamide Derivatives Against Gram-Positive Bacteria

| Compound/Derivative Type | Bacterium | Activity Measurement | Result |

|---|---|---|---|

| N-benzenesulfonyl-THQ | Staphylococcus aureus ATCC 29213 | MIC | 200 µg/mL |

| N-benzenesulfonyl-THQ | Methicillin-resistant S. aureus (MRSA) ATCC 43300 | MIC | 200 µg/mL |

| Aryl thiazolone-benzenesulfonamide (4e) | S. aureus | % Inhibition at 50 µg/mL | 80.69% |

| Aryl thiazolone-benzenesulfonamide (4g) | S. aureus | % Inhibition at 50 µg/mL | 69.74% |

| Aryl thiazolone-benzenesulfonamide (4h) | S. aureus | % Inhibition at 50 µg/mL | 68.30% |

| Co(II) complex | Staphylococcus aureus | Mean Inhibition Zone | 30.3 ± 0.6 mm |

| Co(II) complex | Bacillus subtilis | Mean Inhibition Zone | 25.7 ± 0.6 mm |

Antibacterial Activity Against Gram-Negative Organisms

The efficacy of these compounds extends to Gram-negative bacteria, which are often more challenging to treat due to their complex outer membrane.

A novel siderophore-conjugated cephalosporin (B10832234), LCB10-0200, has shown potent in vitro and in vivo activity against Klebsiella pneumoniae, including beta-lactamase producing strains. researchgate.netnih.gov While the detailed structure is proprietary, this highlights a successful strategy in targeting Gram-negative pathogens. Another study investigated 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide and found its minimum inhibitory concentration (MIC) against various K. pneumoniae strains to be 512 µg/mL, demonstrating bactericidal activity. nih.gov

In a broader context, certain mixed ligand complexes have shown antibacterial activity against Gram-negative bacteria. researchgate.net However, specific data for this compound derivatives against Escherichia coli and Pseudomonas aeruginosa from the provided search results is limited. One study on acetamides did report inhibition zones against E. coli and P. aeruginosa, indicating the potential of related chemical classes. nih.gov

Antifungal Activity against Fungal Pathogens

The therapeutic reach of benzenesulfonamide derivatives also encompasses fungal pathogens. Research has demonstrated their activity against clinically relevant species such as Candida albicans and Aspergillus species.

A series of arylsulfonamide-based compounds were tested against various Candida species. nih.gov For instance, the amine derivative 13 and its hydrochloride salt exhibited fungicidal effects against Candida glabrata. nih.gov Another study focused on 2-chloro-N-phenylacetamide, which inhibited all tested strains of C. albicans and C. parapsilosis with MIC values ranging from 128 to 256 µg/mL and minimum fungicidal concentration (MFC) values between 512 and 1,024 µg/mL. scielo.brnih.gov

Flavonoids, a different class of compounds, have also been investigated for their antifungal properties against C. albicans. researchgate.net

Table 2: Antifungal Activity of 2-chloro-N-phenylacetamide

| Fungal Species | Activity Measurement | Result |

|---|---|---|

| Candida albicans | MIC | 128 - 256 µg/mL |

| Candida parapsilosis | MIC | 128 - 256 µg/mL |

| Candida albicans | MFC | 512 - 1,024 µg/mL |

| Candida parapsilosis | MFC | 512 - 1,024 µg/mL |

Investigation of Anti-Biofilm Formation Capabilities

Bacterial biofilms present a significant challenge in clinical settings due to their inherent resistance to antibiotics. The ability of a compound to inhibit biofilm formation is therefore a highly desirable attribute.

Aryl thiazolone-benzenesulfonamide derivatives have been evaluated for their anti-biofilm activities. nih.gov Specifically, 2-chloro-N-phenylacetamide has demonstrated significant capabilities in this area, inhibiting up to 92% of biofilm formation and disrupting up to 87% of pre-formed biofilms of fluconazole-resistant Candida species. scielo.brnih.gov

Furthermore, research into 2-aminoimidazole derivatives has identified compounds that inhibit biofilm formation by the Gram-positive bacteria Streptococcus mutans and Staphylococcus aureus. nih.gov This indicates that targeting biofilm formation is a viable strategy for a range of chemical scaffolds.

Anticancer Research Applications

In addition to their antimicrobial properties, derivatives of this compound have been a fertile ground for the discovery of potential anticancer agents.

In Vitro Antiproliferative Activity against Human Cancer Cell Lines

Numerous studies have documented the cytotoxic effects of these compounds against various human cancer cell lines, including those of breast and lung origin.

A series of aryl thiazolone–benzenesulfonamides were synthesized and evaluated for their antiproliferative activity. nih.gov Compounds 4b–c, 4e, and 4g–h showed significant inhibitory effects against both the MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast adenocarcinoma) cell lines, with IC50 values ranging from 1.52 to 6.31 μM. nih.gov For instance, compound 4e had IC50 values of 3.58 μM and 4.58 μM against MDA-MB-231 and MCF-7, respectively. nih.gov Another derivative, 4g , displayed potent inhibition with IC50 values of 5.54 μM and 2.55 μM against the same cell lines. nih.gov An aryl thiazolone derivative of benzenesulfonamide was also reported to have IC50 values of 3.63 μM against MCF-7 and 14.6 μM against MDA-MB-231 cells.

Benzenesulfonamide derivatives have also been investigated for their effects on human lung cancer cells. immunopathol.comimmunopathol.com In an in-vitro study, several compounds, including acetazolamide and its derivatives, were found to effectively reduce the proliferation of A549 lung cancer cells after 72 hours of treatment. immunopathol.comimmunopathol.com The IC50 values for these compounds against A549 cells were 68.8 µg/mL for acetazolamide, 171.2 µg/mL for compound C3, 213.7 µg/mL for compound C4, and 160.1 µg/mL for compound C6. immunopathol.com

Other research has explored the antiproliferative effects of benzenesulfonamide derivatives on different cancer cell lines. For example, Schiff bases of benzenesulfonamides displayed good anticancer activities against MCF-7 and HepG2 (hepatocellular carcinoma) cells, with IC50 values ranging from 90 nM to 6.11 µM. researchgate.net

Table 3: In Vitro Antiproliferative Activity of Benzenesulfonamide Derivatives

| Compound/Derivative | Cancer Cell Line | Activity Measurement | Result |

|---|---|---|---|

| Aryl thiazolone-benzenesulfonamide (4e) | MDA-MB-231 (Breast) | IC50 | 3.58 µM |

| Aryl thiazolone-benzenesulfonamide (4e) | MCF-7 (Breast) | IC50 | 4.58 µM |

| Aryl thiazolone-benzenesulfonamide (4g) | MDA-MB-231 (Breast) | IC50 | 5.54 µM |

| Aryl thiazolone-benzenesulfonamide (4g) | MCF-7 (Breast) | IC50 | 2.55 µM |

| Aryl thiazolone derivative of benzenesulfonamide | MCF-7 (Breast) | IC50 | 3.63 µM |

| Aryl thiazolone derivative of benzenesulfonamide | MDA-MB-231 (Breast) | IC50 | 14.6 µM |

| Acetazolamide | A549 (Lung) | IC50 | 68.8 µg/mL |

| Compound C3 | A549 (Lung) | IC50 | 171.2 µg/mL |

| Compound C4 | A549 (Lung) | IC50 | 213.7 µg/mL |

| Compound C6 | A549 (Lung) | IC50 | 160.1 µg/mL |

| Schiff bases of benzenesulfonamides | MCF-7 (Breast) & HepG2 (Liver) | IC50 | 90 nM - 6.11 µM |

Mechanistic Investigations into Apoptosis Induction and Cell Cycle Arrest

Derivatives of benzenesulfonamide have been the subject of extensive research to elucidate their anticancer mechanisms, particularly their ability to induce programmed cell death (apoptosis) and halt the cell division cycle in cancer cells. These investigations reveal that the cytotoxic effects of these compounds are often mediated through complex signaling pathways, leading to cell cycle arrest at various phases and the activation of apoptotic cascades.

One study on a 2,4-dinitrobenzenesulfonamide (B1250028) derivative, referred to as S1, demonstrated its potent and selective cytotoxicity against acute leukemia (AL) cell lines K562 and Jurkat, while showing no toxicity to normal mononuclear cells. nih.govresearchgate.net In K562 cells, the compound induced cell cycle arrest at the G2/M phase. nih.govualberta.ca This was accompanied by the activation of both the extrinsic and intrinsic apoptotic pathways, evidenced by an increased expression of the Fas receptor (FasR) and Apoptosis-Inducing Factor (AIF), along with a loss of mitochondrial membrane potential. nih.govualberta.ca In Jurkat cells, the same compound caused cell cycle blockade at the G0/G1 phase and triggered the intrinsic apoptotic pathway, characterized by mitochondrial potential loss and a reduction in the expression of Survivin, an anti-apoptotic protein. nih.govualberta.ca Although the expression of Bcl-2 and Bax proteins was not altered in either cell line, the derivative did activate caspase-3 in K562 cells, a key executioner in apoptosis. nih.govualberta.ca

Further research into aryl thiazolone–benzenesulfonamides also highlighted their pro-apoptotic capabilities. One derivative, compound 4e , was shown to significantly induce apoptosis in the triple-negative breast cancer cell line MDA-MB-231, increasing the percentage of apoptotic cells by 22-fold compared to the control group. nih.govrsc.org

In another investigation, novel benzenesulfonamide-aroylhydrazone conjugates were synthesized and evaluated. nih.gov Two compounds from this series, 9 and 19 , exhibited significant antiproliferative activity against the MCF-7 breast cancer cell line. nih.gov Their mechanism of action was linked to the induction of cell cycle arrest and apoptosis through the mitochondrial pathway, which was found to be dependent on the activation of the MAPK/ERK signaling pathway. nih.gov The inhibition of this pathway diminished the compounds' ability to trigger apoptosis and cell cycle arrest, confirming the critical role of MAPK/ERK signaling in their anticancer effects. nih.gov

Similarly, a study on 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives found that specific compounds could induce apoptosis in cancer cells. nih.gov For instance, compound 24 was observed to cause a decrease in the mitochondrial membrane potential and an increase in the population of cells in the sub-G1 phase, which is indicative of apoptosis. nih.gov

These findings collectively underscore the potential of benzenesulfonamide derivatives to act as anticancer agents by intervening in the fundamental processes of cell proliferation and survival. The specific phase of cell cycle arrest and the particular apoptotic pathways activated can vary depending on the chemical structure of the derivative and the genetic background of the cancer cell line.

Table 1: Mechanistic Details of Apoptosis and Cell Cycle Arrest by Benzenesulfonamide Derivatives

| Compound/Derivative | Cell Line | Cell Cycle Phase Arrest | Apoptotic Mechanism Highlights | Reference |

|---|---|---|---|---|

| S1 (2,4-Dinitrobenzenesulfonamide derivative) | K562 (Acute Myeloid Leukemia) | G2/M | Activation of extrinsic (↑FasR) and intrinsic (↑AIF, loss of mitochondrial potential) pathways; Caspase-3 activation. | nih.govualberta.ca |

| S1 (2,4-Dinitrobenzenesulfonamide derivative) | Jurkat (Acute T-cell Leukemia) | G0/G1 | Activation of intrinsic pathway (loss of mitochondrial potential, ↓Survivin). | nih.govualberta.ca |

| Compound 4e (Aryl thiazolone–benzenesulfonamide) | MDA-MB-231 (Breast Cancer) | Not specified | 22-fold increase in annexin (B1180172) V-FITC positive cells. | nih.govrsc.org |

| Compound 9 & 19 (Benzenesulfonamide-aroylhydrazone conjugates) | MCF-7 (Breast Cancer) | Not specified | Induction of mitochondrial pathway apoptosis via MAPK/ERK signaling. | nih.gov |

| Compound 24 (Benzenesulfonylguanidine derivative) | HCT-116, MCF-7, HeLa | Sub-G1 phase increase | Decrease in mitochondrial membrane potential. | nih.gov |

| Alkannin | Esophageal Squamous Carcinoma Cells | G2/M | Linked to apoptosis induction and inhibition of cell migration and invasion. | dovepress.com |

Therapeutic Targeting of Tumor Hypoxia via CA IX Inhibition Strategies

A significant challenge in cancer therapy is the hypoxic (low oxygen) microenvironment of solid tumors, which promotes tumor progression and resistance to treatment. acs.orgacs.org A key molecular target associated with tumor hypoxia is carbonic anhydrase IX (CA IX), a transmembrane enzyme that is strongly overexpressed in response to hypoxia-inducible factor-1 (HIF-1). nih.govtandfonline.com CA IX helps cancer cells survive in acidic conditions by catalyzing the hydration of carbon dioxide to bicarbonate and protons, thereby regulating both intracellular and extracellular pH. acs.orgtandfonline.com This role in pH regulation makes CA IX a prime target for anticancer drug design. nih.govresearchgate.net

Benzenesulfonamide derivatives have emerged as a prominent class of CA IX inhibitors. researchgate.net The sulfonamide group (SO₂NH₂) is a classic zinc-binding function that allows these molecules to anchor to the zinc ion in the active site of carbonic anhydrases, leading to potent inhibition. bohrium.com The strategy involves designing sulfonamides that selectively inhibit the tumor-associated CA IX isoform over the ubiquitous cytosolic isoforms CA I and II, to minimize off-target effects. tandfonline.combohrium.com

Research has led to the development of numerous benzenesulfonamide-based compounds with high affinity and selectivity for CA IX. For example, a series of S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides were found to be potent CA IX inhibitors, with inhibition constants (Kᵢ) in the low nanomolar range (1.4-47.5 nM), demonstrating selectivity over cytosolic isoforms. bohrium.com Similarly, novel 4-(pyrazolyl)benzenesulfonamide ureas showed outstanding inhibitory activity against CA IX, with Kᵢ values as low as 15.9 nM. acs.orgnih.gov These compounds were more potent than the standard CA inhibitor, acetazolamide. acs.org

Further innovation in this area includes the design of hypoxia-activated prodrugs (HAPs). nih.gov These are inactive molecules that are selectively converted to an active CA IX inhibitor within the hypoxic tumor environment. This approach aims to enhance the selective delivery of the drug to the target tumor tissue, thereby increasing efficacy and reducing systemic toxicity. nih.gov

The inhibition of CA IX by these sulfonamide derivatives has been shown to reverse the acidification of the extracellular environment mediated by the enzyme, an effect observed only under hypoxic conditions. acs.org By mitigating tumor acidosis, these inhibitors can disrupt cancer cell metabolism and potentially enhance the efficacy of conventional chemotherapies and radiotherapies, which are often less effective in acidic environments. acs.orgtandfonline.com For instance, the derivative SH7s was shown to enhance the efficacy of Taxol and 5-fluorouracil (B62378) in colorectal cancer cells under hypoxic conditions. nih.gov The development of potent and selective CA IX inhibitors based on the benzenesulfonamide scaffold represents a validated and promising strategy for targeting hypoxic tumors. researchgate.netbohrium.com

Table 2: Carbonic Anhydrase IX Inhibitory Activity of Benzenesulfonamide Derivatives

| Compound/Derivative Series | Target Isoform | Inhibitory Activity (Kᵢ or IC₅₀) | Selectivity Highlights | Reference |

|---|---|---|---|---|

| S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides | hCA IX | Kᵢ: 1.4–47.5 nM | Selective over cytosolic isoform hCA II. | bohrium.com |

| Aryl thiazolone–benzenesulfonamides (4e, 4g, 4h) | CA IX | IC₅₀: 10.93–25.06 nM | Remarkable selectivity for CA IX over CA II (IC₅₀: 1.55–3.92 μM). | nih.govrsc.org |

| 4-(Pyrazolyl)benzenesulfonamide ureas (SH7a-t) | hCA IX | Kᵢ: 15.9–67.6 nM | Some derivatives more potent than acetazolamide; selective over CA I and II. | acs.orgnih.gov |

| 1,2,3-Triazole benzenesulfonamide derivatives (17e-h) | CA IX | IC₅₀: 25–52 nM | More effective than acetazolamide (IC₅₀: 63 nM). | nih.gov |

| 2-Mercapto-benzenesulfonamides | hCA IX | Kᵢ: 160–1950 nM | Some derivatives showed selectivity for tumor-associated isoforms (IX and XII) over cytosolic isoforms (I and II). | tandfonline.com |

| 4-Alkylthio-2-chloro-5-[(2-arylmethylidene)hydrazinecarbonyl]benzenesulfonamides (Compound 10) | hCA IX | Kᵢ: 77 nM | Strong inhibition profile against hCA IX. | nih.gov |

Structure Activity Relationship Sar and Computational Investigations

Elucidation of Key Structural Determinants for Biological Activity

The sulfonamide (-SO₂NH₂) moiety is a cornerstone of the pharmacological profile of many benzenesulfonamide (B165840) derivatives, most notably as a potent zinc-binding group (ZBG). nih.govtandfonline.com In metalloenzymes such as carbonic anhydrases (CAs), the sulfonamide group coordinates to the zinc ion in the active site, which is a primary mechanism for its inhibitory activity. nih.govtandfonline.commdpi.com The acidity and proton affinity of the sulfonamide can be fine-tuned by substituents on the aromatic rings. vu.nl Studies on 2,6-diarylbenzenesulfonamides have shown that electron-donating groups on adjacent aromatic rings make the sulfonamide a weaker acid, while electron-withdrawing groups make it a stronger acid. vu.nl This modulation of electronic properties can influence the strength of the interaction with the target protein.

The "tail approach" in drug design often involves modifying the portion of the molecule extending from the primary pharmacophore—in this case, the sulfonamide group. nih.govtandfonline.comnih.gov These modifications, or "tails," are crucial for interacting with regions of the enzyme outside the immediate active site, thereby dictating isoform selectivity. nih.gov For instance, while the sulfonamide group provides the anchor to the zinc ion in CAs, the attached tails can interact with amino acid residues lining the hydrophobic pocket, which can vary between different CA isoforms. nih.gov This strategy helps in designing inhibitors that are selective for disease-implicated CAs (like CA IX and XII in cancers) over ubiquitously expressed isoforms (like CA I and II), which can help reduce side effects. nih.gov

The chloroacetyl group (-C(O)CH₂Cl) is an electrophilic moiety due to the presence of the chlorine atom, a good leaving group, alpha to a carbonyl. This chemical feature makes it a reactive handle capable of forming covalent bonds with nucleophilic residues (such as cysteine, histidine, or lysine) in the active site of target proteins. This potential for irreversible inhibition can lead to prolonged duration of action and high potency.

In broader studies of benzenesulfonamide derivatives, the introduction of a chloro substituent has been shown to enhance biological activity. For example, in a series of anti-influenza hemagglutinin inhibitors, chloro-substitution on a phenyl ring led to a 3- to 5-fold increase in inhibitory potency and resulted in reduced clearance in pharmacokinetic studies. nih.gov Similarly, in the design of carbonic anhydrase inhibitors, a 2-chloro-benzenesulfonamide ring was used where the halogen atom helps to orient the ring within the active site, thereby affecting both affinity and selectivity. nih.gov The incorporation of a chloro-substituted imidazole (B134444) into a benzenesulfonamide moiety has also been found to enhance antimicrobial and antitubercular activity. researchgate.net

Substituents on the central benzene (B151609) ring and any attached heterocyclic systems play a critical role in defining the biological activity of benzenesulfonamide derivatives. The position, electronic nature, and size of these substituents can significantly alter potency and selectivity.

Research on metallo-β-lactamase inhibitors revealed that the position of substituents on the phenyl ring is crucial. nih.gov Compounds with substituents at the meta position relative to the sulfonamide group showed significantly improved inhibitory activity compared to those with the same substituents at the ortho or para positions. nih.gov

The electronic properties of substituents are also a key factor. In a series of antibacterial benzenesulfonamides, compounds bearing electron-withdrawing groups like chloro and nitro at the para-position of the aromatic ring showed good activity against Escherichia coli. researchgate.net Conversely, derivatives with electron-donating groups, such as a phenoxy group, were active against Pseudomonas aeruginosa. researchgate.net In the context of anti-influenza agents, while halogen substitutions were beneficial, the addition of other groups like methyl, methoxyl, or trifluoromethyl generally led to reduced antiviral activity. nih.gov

The hybridization of the benzenesulfonamide scaffold with various heterocyclic rings is a common strategy to develop compounds with diverse biological activities. researchgate.net For example, linking the benzenesulfonamide moiety to quinoline (B57606), thiazole (B1198619), or pyrimidine (B1678525) has yielded compounds with potent anticancer and antimicrobial activities. nih.govrsc.org

Table 1: Effect of Aromatic Ring Substituents on the Biological Activity of Benzenesulfonamide Derivatives

| Substituent | Position | Observed Effect | Target/Activity | Reference |

|---|---|---|---|---|

| -F, -Cl | Various | 3-5 fold increase in potency | Anti-influenza | nih.gov |

| -CH₃, -OCH₃, -CF₃ | Various | Reduced antiviral activity | Anti-influenza | nih.gov |

| Various | meta | Significantly improved inhibitory activity vs. ortho/para | Metallo-β-lactamase (ImiS) | nih.gov |

| -Cl, -NO₂ | para | Good activity against E. coli | Antibacterial | researchgate.net |

The three-dimensional structure and conformational flexibility of benzenesulfonamide derivatives are paramount for effective ligand-target recognition. Computational and gas electron diffraction studies of the parent benzenesulfonamide molecule predict two stable conformers, with the eclipsed form being slightly more stable. researchgate.net The molecule typically possesses Cₛ symmetry, with the S-N bond oriented perpendicularly to the plane of the benzene ring. researchgate.net

In drug design, controlling the conformation of a molecule can lead to enhanced potency and selectivity. Introducing rigid linkers or cyclic structures can lock the molecule into a specific conformation that is preferential for binding. nih.govresearchgate.net For example, incorporating a urea (B33335) moiety into a cyclic imidazolidin-2-one structure resulted in a structurally rigidified compound. nih.gov Computational studies have revealed how the flexibility of different molecular moieties influences inhibitory activity and isoform selectivity. researchgate.net The energetic penalties for adopting a specific binding conformation are often negligible compared to the favorable energy gained from the interactions within the active site. nih.gov

Molecular Modeling and Docking Studies

Computational techniques, particularly molecular docking, are indispensable tools for predicting how a ligand like 4-(2-Chloroacetyl)benzenesulfonamide might interact with a biological target at the molecular level. nih.gov These methods are crucial for rational drug design, helping to prioritize compounds for synthesis and testing. nih.govresearchgate.net

Prediction of Ligand-Protein Binding Affinities and Interactions

Molecular docking simulations are used to place a ligand into the binding site of a target protein and predict its binding affinity and interaction patterns. nih.govnih.gov For benzenesulfonamide-based inhibitors of carbonic anhydrase, docking studies consistently show the sulfonamide group coordinating with the active site Zn(II) ion and forming hydrogen bonds with key residues like Thr199, which is essential for inhibition. mdpi.com

Docking studies can also elucidate the structural basis for selectivity. By modeling inhibitors into the active sites of different CA isoforms (e.g., CA I, II, IX, and XII), researchers can identify key residues that either contribute to or hinder binding. nih.gov For example, residues at positions 92 and 131 in the hydrophobic pocket of CAs have been shown to dictate the binding position and affinity of inhibitors. nih.gov

In a study of 4-phthalimidobenzenesulfonamide derivatives as cholinesterase inhibitors, docking revealed that the most active compound interacted with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov The phthalimide (B116566) moiety formed a π–π stacking interaction with a tryptophan residue (Trp84), while an oxygen atom of the sulfonamide group formed a hydrogen bond with a tyrosine residue (Tyr121). nih.gov Such detailed interaction maps are invaluable for designing next-generation inhibitors with improved properties.

Table 2: Representative Predicted Interactions from Molecular Docking Studies of Benzenesulfonamide Derivatives

| Derivative Class | Target Protein | Predicted Key Interactions | Predicted Binding Energy/Score | Reference |

|---|---|---|---|---|

| Benzenesulfonamide analogue of SLC-0111 | Carbonic Anhydrase II | Metal coordination with Zn; H-bond with Thr199 | -9.782 | mdpi.com |

| Benzenesulfonamide analogue of SLC-0111 | Carbonic Anhydrase IX | Metal coordination with Zn; H-bond with Thr199 | -7.466 | mdpi.com |

| 4-Phthalimidobenzenesulfonamide | Acetylcholinesterase (AChE) | π–π stacking with Trp84; H-bond with Tyr121 | Not Specified | nih.gov |

| Benzylidene-N-(phenylsulfonyl) hydrazine-1-carbothioamide | Receptor (4PYP) for MCF-7 cells | Formation of stable complexes with high binding affinity | -7.7 to -8.9 kcal/mol (Estimated Binding Energies) | nih.gov |

Identification of Crucial Active Site Interactions and Proposed Binding Modes

Molecular docking studies have been instrumental in understanding how benzenesulfonamide-based compounds interact with enzyme active sites. For instance, derivatives of this class have been extensively studied as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX. nih.gov

Computational analyses propose that benzenesulfonamides typically bind to α-CAs by anchoring to the zinc ion (Zn²⁺) in the active site via the negatively charged sulfonamide group (SO₂NH⁻). tandfonline.com This interaction is a hallmark of this class of inhibitors. Further stabilization is achieved through a network of hydrogen bonds. A well-conserved hydrogen bond often forms between the sulfonamide moiety and the side chain of a threonine residue within the active site. tandfonline.com

In the case of CA IX, docking studies of active inhibitors revealed favorable binding interactions within the protein (PDB ID: 5FL6). nih.gov The general binding mode involves the sulfonamide group coordinating with the catalytic zinc ion, while the rest of the molecule extends into the active site cavity, forming various non-covalent interactions with surrounding amino acid residues. These interactions are crucial for the affinity and stability of the enzyme-inhibitor complex.

Computational Prediction of Target Enzyme Selectivity and Specificity

A significant advantage of computational analysis is its ability to predict the selectivity of a compound for a specific enzyme isoform over others. Benzenesulfonamide derivatives have shown remarkable selectivity for the cancer-related CA IX isoform over the ubiquitous cytosolic CA II isoform. nih.gov

Computational studies suggest that the structural differences in the active site cavities of different CA isoforms are key determinants of selectivity. tandfonline.com While the core interaction with the zinc ion is conserved, the "tail" portion of the inhibitor molecule can exploit differences in the size and shape of the binding pocket. tandfonline.com For example, the active site of CA IX is generally considered larger than that of CA II, which can accommodate bulkier substituents on the benzenesulfonamide scaffold. tandfonline.com This allows for the design of derivatives that make specific favorable contacts in the CA IX active site that are not possible in the more constricted CA II active site, thus conferring selectivity.

Research on a series of benzenesulfonamide derivatives demonstrated this principle, where compounds showed potent inhibition of CA IX while being significantly less active against CA II. nih.gov This selectivity is critical for developing targeted therapies that minimize off-target effects.

Table 1: Carbonic Anhydrase Inhibition and Selectivity Data for Representative Benzenesulfonamide Derivatives

| Compound | CA IX IC₅₀ (µM) | CA II IC₅₀ (µM) | Selectivity Index (CA II/CA IX) |

|---|---|---|---|

| Derivative 4e | 0.011 | 3.92 | 356.4 |

| Derivative 4g | 0.017 | 1.55 | 91.2 |

| Derivative 4h | 0.026 | 2.19 | 84.2 |

Data sourced from a study on benzenesulfonamide derivatives, illustrating selectivity for CA IX over CA II. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to build mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov For benzenesulfonamide derivatives, QSAR has been employed to predict their inhibitory activity against targets like carbonic anhydrase isoforms IX and XII. nih.gov

The process involves calculating a large number of molecular descriptors for each compound in a series. nih.gov These descriptors quantify various physicochemical properties, such as electronic, steric, and hydrophobic characteristics. Multiple linear regression is then used to develop an equation that models the relationship between a selection of these descriptors and the observed biological activity (e.g., inhibition constants, Ki). nih.gov

Statistically significant QSAR models have been developed for benzenesulfonamides, showing good predictive ability. nih.gov These models can be used to predict the activity of newly designed compounds before they are synthesized, saving time and resources. researchgate.net The data from these analyses support the use of QSAR to postulate new benzenesulfonamide structures with potentially high inhibitory activity against specific enzyme isoforms. researchgate.net

Advanced Computational Chemistry Techniques

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and geometry of molecules. nih.gov For compounds like this compound, DFT calculations provide fundamental insights into molecular properties. The geometry of the molecule is optimized to find its most stable three-dimensional conformation. nih.gov